molecular formula C24H19BrN2O3S B3296982 3'-(4-Bromophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894543-27-2

3'-(4-Bromophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B3296982
CAS No.: 894543-27-2
M. Wt: 495.4 g/mol
InChI Key: JOTREKZWALPFRB-UHFFFAOYSA-N
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Description

3'-(4-Bromophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C24H19BrN2O3S and its molecular weight is 495.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-bromophenyl)-1'-[(3-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3S/c1-30-19-6-4-5-16(13-19)14-26-21-8-3-2-7-20(21)24(23(26)29)27(22(28)15-31-24)18-11-9-17(25)10-12-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTREKZWALPFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3'-(4-Bromophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione represents a unique molecular structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological profiles, including antitumor, antioxidant, and antimicrobial properties.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Indole and thiazolidine moieties that contribute to its biological activity.
  • A bromophenyl group that may enhance its interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈BrN₂O₃S
  • Molecular Weight : 396.31 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to This compound . For instance:

  • In vitro Studies : Research conducted on various cancer cell lines (including leukemia, lung cancer, and breast cancer) demonstrated significant cytotoxic effects. The National Cancer Institute's assays indicated that derivatives of related thiazolidine compounds showed promising antineoplastic activity against multiple tumor types .
  • Mechanism of Action : The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

Antioxidant Activity

The antioxidant properties of thiazolidine derivatives have been well-documented:

  • Lipid Peroxidation Assay : Compounds similar to the target compound were tested for their ability to inhibit lipid peroxidation using the TBARS assay. Results indicated that certain substitutions significantly enhanced antioxidant activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Biofilm Inhibition : Studies on thiazolidin-4-one derivatives demonstrated effective inhibition of biofilm formation in bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of specific substituents was linked to increased efficacy .

Summary of Biological Activities

Activity TypeEffectivenessMethod UsedReference
AntitumorHighIn vitro studies on cancer cells
AntioxidantModerateTBARS assay
AntimicrobialSignificantBiofilm inhibition tests

Case Study 1: Antitumor Efficacy

A study published in the Journal of Organic and Pharmaceutical Chemistry evaluated a series of thiazolidine derivatives for their antitumor properties. The results showed that specific modifications led to increased potency against breast cancer cell lines (MDA-MB-468) .

Case Study 2: Antioxidant Mechanism

Research published in MDPI outlined how certain structural modifications in thiazolidinones enhanced their antioxidant capabilities. The study utilized various assays to demonstrate the reduction of oxidative stress markers in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(4-Bromophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Reactant of Route 2
Reactant of Route 2
3'-(4-Bromophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.